N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide
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Overview
Description
N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring, a sulfonamide group, and a hydroxypropyl chain, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide typically involves multiple steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxypropyl group: This step involves the reaction of the thiophene derivative with a hydroxypropylating agent, such as 3-chloropropanol, under basic conditions.
Sulfonamide formation: The hydroxypropyl thiophene is then reacted with a sulfonamide precursor, such as sulfonyl chloride, in the presence of a base like triethylamine.
Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as
Properties
IUPAC Name |
N-[4-[(3-hydroxy-3-thiophen-3-ylpropyl)sulfamoyl]-3-methylphenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-11-9-14(18-12(2)19)3-4-16(11)24(21,22)17-7-5-15(20)13-6-8-23-10-13/h3-4,6,8-10,15,17,20H,5,7H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCZNNVCZNBEDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCC(C2=CSC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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